molecular formula C14H18N2O5 B4890946 methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B4890946
M. Wt: 294.30 g/mol
InChI Key: MORNFVRCBGZSAH-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of a nitro group, an ester group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the 5-position.

    Amidation: The nitro-substituted methyl benzoate is then reacted with 1-methylbutylamine to form the amide linkage.

    Esterification: Finally, the ester group is introduced through a reaction with methanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Reduction: Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-aminobenzoate

    Hydrolysis: 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoic acid and methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism by which methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate
  • Methyl 3-{[(1-methylbutyl)amino]carbonyl}-4-nitrobenzoate

Uniqueness

Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is unique due to the specific positioning of the nitro group and the nature of the amide linkage. These structural features influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

IUPAC Name

methyl 3-nitro-5-(pentan-2-ylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-5-9(2)15-13(17)10-6-11(14(18)21-3)8-12(7-10)16(19)20/h6-9H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORNFVRCBGZSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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